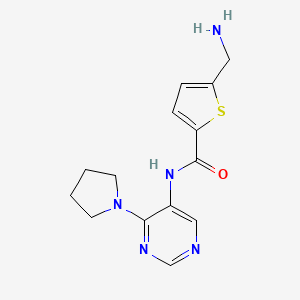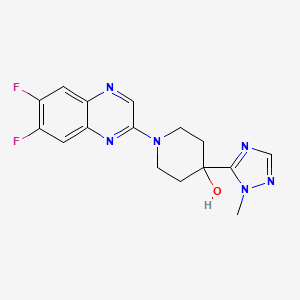
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CDDO-Im, belongs to a class of compounds called triterpenoids, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is complex and involves multiple pathways. One of the main pathways involves the activation of the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and reduction of oxidative stress and inflammation. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide. One area of research is the development of more water-soluble derivatives of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide, which could improve its efficacy in certain experimental settings. Another area of research is the investigation of the potential use of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide in combination with other drugs or therapies, which could enhance its anti-cancer, anti-inflammatory, or neuroprotective effects. Finally, further research is needed to better understand the mechanisms of action of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide and its potential applications in a variety of disease settings.
Méthodes De Synthèse
The synthesis of N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide involves several steps, including the reaction of 3,3-dimethyloxan-4-ol with 4-cyano-3-fluorobenzaldehyde to form 3,3-dimethyloxan-4-ylidene(4-cyano-3-fluorobenzylidene)amine. This intermediate is then reacted with 2-cyanoacetamide to form the final product, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide.
Applications De Recherche Scientifique
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer, inflammation, and neurodegenerative diseases. In cancer research, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Finally, N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-16(2)9-23-6-5-13(16)20-15(22)14(21)19-11-4-3-10(8-18)12(17)7-11/h3-4,7,13H,5-6,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPCFQZMNWDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-cyano-3-fluorophenyl)-N-(3,3-dimethyloxan-4-yl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)


![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)

![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![3-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine-1-carbonyl]pyrimidin-4-one](/img/structure/B7435426.png)
![(4R,5S)-5-(1,5-dimethylpyrazol-4-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrrolidin-2-one](/img/structure/B7435434.png)
![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)
![N-methyl-2-[methyl(1,6-naphthyridin-4-yl)amino]ethanesulfonamide](/img/structure/B7435439.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)